

# **In-Depth Technical Guide: ATC0175**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATC0175  |           |
| Cat. No.:            | B1665810 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Compound Overview**

ATC0175 is a potent, selective, and orally active non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2][3] Chemically identified as N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide, it is also available as a hydrochloride salt.[1][4] ATC0175 has demonstrated significant potential in preclinical studies for the treatment of anxiety and depression.[2][3][5] In addition to its high affinity for the MCH1 receptor, it also exhibits notable affinity for the serotonin receptors 5-HT1A and 5-HT2B.[1][3]

### **Chemical Properties**



| Property                 | Value                                                                               | Reference |
|--------------------------|-------------------------------------------------------------------------------------|-----------|
| Chemical Name            | N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide | [4]       |
| Molecular Formula        | C23H25F2N5O (Free Base)                                                             | [6]       |
| C23H26CIF2N5O (HCI Salt) | [4]                                                                                 |           |
| Molecular Weight         | 425.48 g/mol (Free Base)                                                            | [6]       |
| 461.94 g/mol (HCl Salt)  | [4]                                                                                 |           |
| CAS Number               | 509118-03-0 (Free Base)                                                             | [6]       |
| 510733-97-8 (HCl Salt)   | [4]                                                                                 |           |
| Appearance               | Solid, Powder                                                                       | [1][7]    |
| Purity                   | ≥98% (HPLC)                                                                         | [7]       |
| Solubility               | Soluble in DMSO (to 10 mM)<br>and ethanol (to 25 mM)                                | [4]       |
| Storage                  | Store at 2-8°C                                                                      | [7]       |

## **Biological Activity and Quantitative Data**

ATC0175 is a potent antagonist of the MCH1 receptor, with significantly lower affinity for the MCH2 receptor.[1][3] Functional assays have confirmed its antagonist activity, demonstrating its ability to inhibit MCH-induced signaling.[1][2] The compound also displays high affinity for serotonin receptors 5-HT1A and 5-HT2B.[1][3]

## In Vitro Receptor Affinity and Functional Activity



| Target             | Assay Type       | Species       | IC50 (nM)   | Reference |
|--------------------|------------------|---------------|-------------|-----------|
| MCH1 Receptor      | Receptor Binding | Human         | 7.23 ± 0.59 | [2]       |
| MCH1 Receptor      | GTPyS Binding    | Human         | 13.5 ± 0.78 | [2]       |
| MCH2 Receptor      | Not specified    | Not specified | >10,000     | [3]       |
| 5-HT1A Receptor    | Not specified    | Not specified | 16.9        | [1][3]    |
| 5-HT2B<br>Receptor | Not specified    | Not specified | 9.66        | [1][3]    |

# **Signaling Pathways**

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[8][9][10] **ATC0175**, as a noncompetitive antagonist, blocks the downstream signaling cascades initiated by the binding of melanin-concentrating hormone (MCH) to the MCH1 receptor.[1]

Upon activation by MCH, the MCH1 receptor initiates two main signaling pathways:

- Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.[9]
- Gi-mediated pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA).

The combined effects of these pathways are implicated in the regulation of neuronal excitability, appetite, and mood.





Click to download full resolution via product page

MCH1 Receptor Signaling Pathway

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **ATC0175**.

### **In Vitro Assays**

- Objective: To determine the binding affinity of ATC0175 for the human MCH1 receptor.
- · Methodology:
  - Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[8]
  - Radioligand: [125]-MCH.
  - Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl<sub>2</sub>, 2 mM EDTA, and 0.1% bovine serum albumin.
  - Procedure:



- Cell membranes (10-20 μg of protein) are incubated with the radioligand (at a concentration near its Kd, e.g., 50 pM) and various concentrations of ATC0175 in a total volume of 200 μL.
- Incubation is carried out for 60 minutes at room temperature.
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.5% polyethylenimine.
- Filters are washed three times with 4 mL of ice-cold assay buffer.
- The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MCH (e.g., 1 μM). The IC50 value, the concentration of ATC0175 that inhibits 50% of specific radioligand binding, is calculated using non-linear regression analysis.[2]
- Objective: To assess the functional antagonist activity of ATC0175 at the MCH1 receptor.
- Methodology:
  - Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[2]
  - Radioligand: [35S]GTPyS.
  - Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, and 1 mM dithiothreitol.
  - Procedure:
    - Cell membranes (10 μg of protein) are pre-incubated with various concentrations of
      ATC0175 for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 μM).
    - MCH is then added to a final concentration of 100 nM, followed immediately by [35S]GTPyS (e.g., 0.1 nM).
    - The incubation is continued for 60 minutes at 30°C.



- The reaction is terminated by rapid filtration through glass fiber filters.
- Filters are washed with ice-cold buffer.
- The radioactivity is measured by liquid scintillation counting.
- Data Analysis: The IC50 value is determined by calculating the concentration of ATC0175 that inhibits 50% of the MCH-stimulated [35S]GTPyS binding.[2]
- Objective: To further characterize the functional antagonism of ATC0175 by measuring its effect on MCH-induced intracellular calcium release.[1]
- Methodology:
  - Cell Line: HEK293 cells stably expressing the human MCH1 receptor.
  - Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
  - Procedure:
    - Cells are seeded in 96-well plates and grown to confluence.
    - The cells are loaded with the calcium indicator dye for 60 minutes at 37°C.
    - After washing, the cells are pre-incubated with various concentrations of ATC0175 or vehicle for 15 minutes.
    - The plate is placed in a fluorescence imaging plate reader (FLIPR).
    - MCH is added to stimulate the cells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
  - Data Analysis: The antagonist effect of ATC0175 is quantified by its ability to reduce the MCH-induced peak fluorescence response. The IC50 value is calculated.





Click to download full resolution via product page

#### Experimental Workflow for ATC0175 Evaluation

### In Vivo Assays

- Objective: To evaluate the antidepressant-like effects of ATC0175 in rodents.[2]
- · Methodology:
  - Animals: Male Sprague-Dawley rats.
  - $\circ$  Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
  - Procedure:



- Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.
- On the test day, ATC0175 is administered orally at doses of 1, 3, and 10 mg/kg, 60 minutes before the test.[3]
- Rats are then placed in the water for a 5-minute test session.
- The duration of immobility (floating without struggling) is recorded by a trained observer.
- Data Analysis: The immobility time is compared between the vehicle-treated and ATC0175-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[2]
- Objective: To assess the anxiolytic-like properties of ATC0175.[2]
- Methodology:
  - Animals: Male Wistar rats.
  - Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor.
  - Procedure:
    - **ATC0175** is administered orally 60 minutes prior to the test.
    - Each rat is placed in the center of the maze, facing an open arm.
    - The behavior of the rat is recorded for 5 minutes.
    - The number of entries into and the time spent in the open and closed arms are measured.
  - Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of entries is considered an index of anxiolytic activity.[2]



- Objective: To further evaluate the anxiolytic potential of ATC0175 in a more ethological model of anxiety.[2]
- Methodology:
  - Animals: Male Sprague-Dawley rats.
  - Apparatus: A dimly lit, open-field arena.
  - Procedure:
    - Rats are housed individually for 5 days prior to the test.
    - ATC0175 is administered orally 60 minutes before the test.
    - Pairs of unfamiliar rats from different home cages but the same treatment group are placed in the arena.
    - Their social interaction behaviors (e.g., sniffing, grooming, following) are recorded for 10 minutes.
  - Data Analysis: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.

### Conclusion

ATC0175 is a well-characterized MCH1 receptor antagonist with a promising preclinical profile as a potential therapeutic agent for anxiety and depression. Its high affinity and functional antagonism at the MCH1 receptor, coupled with its efficacy in established animal models, underscore its potential. The additional activity at serotonin receptors may also contribute to its overall pharmacological effects. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ATC 0175 hydrochloride | CAS:510733-97-8 | MCH1 antagonist, potent and selective |
  High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Anxiolytic- and antidepressant-like profile of ATC0065 and ATC0175: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- 5. ATC0175: An Orally Active Melanin-Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATC-0175 Wikipedia [en.wikipedia.org]
- 7. ATC0175 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: ATC0175]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665810#what-is-atc0175-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com